

# 1-Benzyl-3-(ethylamino)pyrrolidine structural properties and characteristics

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## Compound of Interest

Compound Name: 1-Benzyl-3-(ethylamino)pyrrolidine

Cat. No.: B050702

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An In-depth Technical Guide to **1-Benzyl-3-(ethylamino)pyrrolidine**: Structural Properties and Characteristics

## Abstract

**1-Benzyl-3-(ethylamino)pyrrolidine** is a versatile chiral pyrrolidine derivative with significant applications in medicinal chemistry and pharmaceutical development. As a key building block, its unique structural framework is leveraged in the synthesis of novel bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its structural properties, physicochemical characteristics, and its pivotal role in drug discovery and neuroscience research. Detailed data is presented for the racemic mixture and its individual stereoisomers, (3R)-(-)-**1-Benzyl-3-(ethylamino)pyrrolidine** and (3S)-(+)-**1-Benzyl-3-(ethylamino)pyrrolidine**.

## Structural Properties and Physicochemical Data

**1-Benzyl-3-(ethylamino)pyrrolidine**, with the molecular formula  $C_{13}H_{20}N_2$ , is a substituted pyrrolidine featuring a benzyl group attached to the nitrogen atom of the pyrrolidine ring and an ethylamino group at the 3-position.<sup>[1][2][3]</sup> This structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents.<sup>[1][2]</sup> The compound's chirality at the 3-position is a critical feature, leading to distinct biological activities between its enantiomers.

The physical and chemical properties of its common forms are summarized below.

**Table 1.1: General Properties of 1-Benzyl-3-(ethylamino)pyrrolidine**

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>20</sub> N <sub>2</sub>	[1][2][3]
Molecular Weight	204.32 g/mol	[1][2][3]
Appearance	Colorless to light yellow/orange clear liquid	[1][2][3]
Density	0.98 g/mL	[1][2][3]
Storage Conditions	Room Temperature	[1][2][3]

**Table 1.2: Stereoisomer-Specific Properties**

Property	(3R)-(-)-enantiomer	(3S)-(+)-enantiomer	Racemic Mixture
CAS Number	376591-05-8[2][4]	169750-99-6[3]	115445-21-1[1]
Purity (GC)	≥ 95%[2]	≥ 95%[3]	≥ 96%[1]
Refractive Index (n <sub>20D</sub> )	1.52[2]	1.53[3]	Not Available
Optical Rotation [α] <sub>20D</sub>	-9 to -6 ° (c=10 in EtOH)[2]	+7 to +9 ° (c=10 in EtOH)[3]	Not Applicable
Boiling Point	Not Available	290.5±33.0 °C (Predicted)[5]	Not Available
pKa	Not Available	10.36±0.19 (Predicted)[5]	Not Available

## Synthesis and Experimental Protocols

**1-Benzyl-3-(ethylamino)pyrrolidine** is typically synthesized from a precursor, 1-benzyl-3-pyrrolidinone. The synthesis of this precursor is a critical first step. An established method involves a multi-step reaction starting from benzylamine and ethyl acrylate.

## Experimental Protocol: Synthesis of 1-Benzyl-3-pyrrolidinone (Intermediate)

This protocol is based on a general method for synthesizing N-substituted-3-pyrrolidinones.

### Step 1: Synthesis of 3-(N-benzylamino)propionate

- Benzylamine is placed in a reactor under mechanical stirring.
- Ethyl acrylate is added dropwise while maintaining the temperature at or below 30 °C.
- After the addition is complete, the mixture is stirred at 30-40 °C for 14-16 hours. The reaction is monitored by gas chromatography.
- Excess benzylamine is removed by distillation, and the product, 3-(N-benzylamino)propionate, is collected.

### Step 2: Dieckmann Condensation

- The crude 3-(N-benzylamino)propionate is dissolved in an anhydrous solvent like toluene.
- A strong base, such as sodium ethoxide, is added to the reactor.
- The solution is heated to facilitate the intramolecular Dieckmann condensation, forming N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone. This reaction typically takes 9-10 hours.

### Step 3: Hydrolysis and Decarboxylation

- The resulting intermediate is hydrolyzed and decarboxylated by heating with an acid (e.g., hydrochloric acid).
- This step removes the ethoxycarbonyl group to yield the final intermediate, 1-benzyl-3-pyrrolidinone.
- The crude product is purified by distillation under reduced pressure.<sup>[6]</sup>

### Step 4: Reductive Amination to Yield **1-Benzyl-3-(ethylamino)pyrrolidine**

- 1-Benzyl-3-pyrrolidinone is reacted with ethylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation) to form the final product.

The overall workflow for the synthesis of the key intermediate is visualized below.

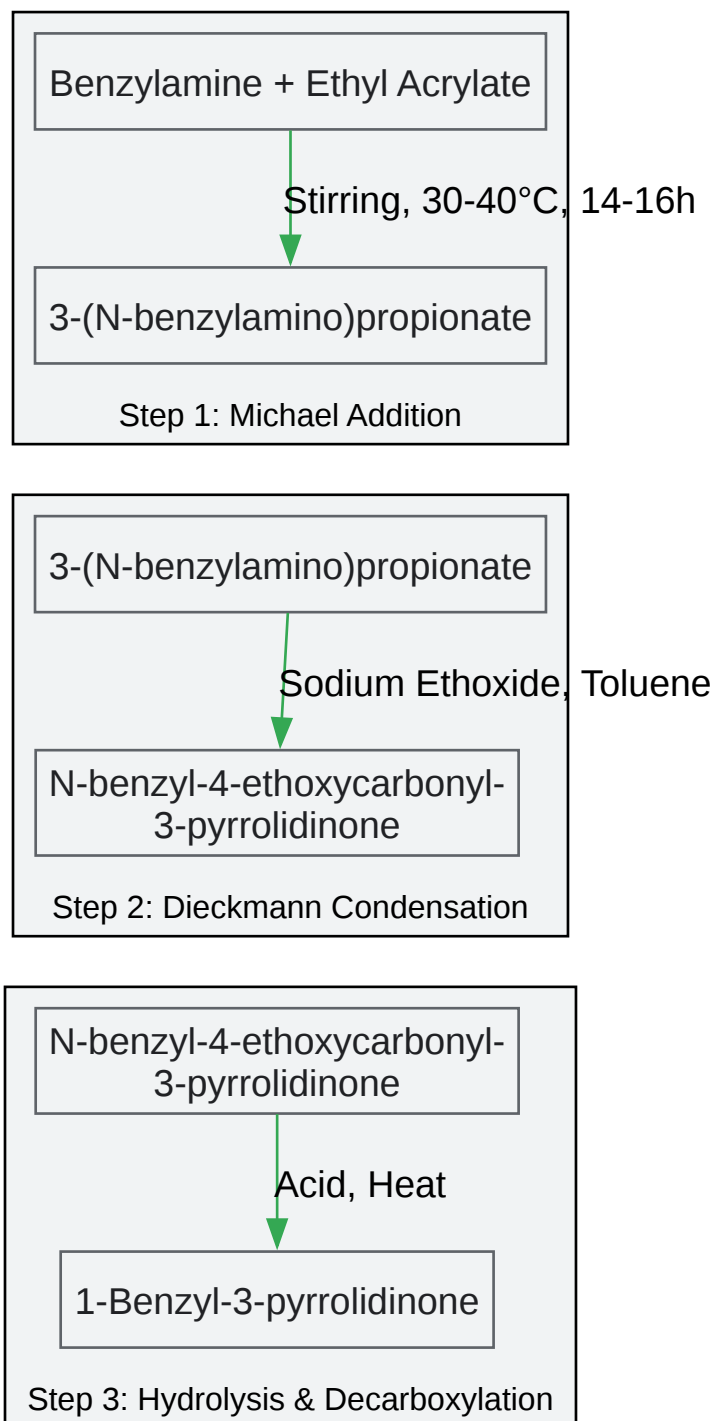


Figure 1: Synthesis Workflow for 1-Benzyl-3-pyrrolidinone Intermediate

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Figure 1: Synthesis Workflow for 1-Benzyl-3-pyrrolidinone Intermediate

## Applications in Research and Drug Development

**1-Benzyl-3-(ethylamino)pyrrolidine** serves as a crucial starting material and structural scaffold in pharmaceutical research. Its applications are primarily centered on the development of therapeutics for neurological disorders.

- **Pharmaceutical Development:** The compound is a key intermediate in the synthesis of a variety of pharmaceuticals.<sup>[1][2]</sup> Its pyrrolidine core is a common feature in many bioactive molecules, and the benzyl and ethylamino groups provide sites for further chemical modification to optimize pharmacological activity.
- **Neurotransmitter Research:** Due to its structural characteristics, it is used in studies investigating neurotransmitter systems.<sup>[1][2]</sup> Researchers utilize this molecule to develop novel compounds that can modulate the activity of neurotransmitters, offering insights into potential treatments for conditions like anxiety, depression, and other mood disorders.<sup>[1]</sup>
- **Analytical Chemistry:** It is also employed as a reference standard in analytical methods, such as chromatography, to ensure the accurate identification and quantification of related compounds in complex biological samples.<sup>[1][2]</sup>

The logical workflow from this chemical entity to a potential therapeutic agent is outlined in the diagram below.

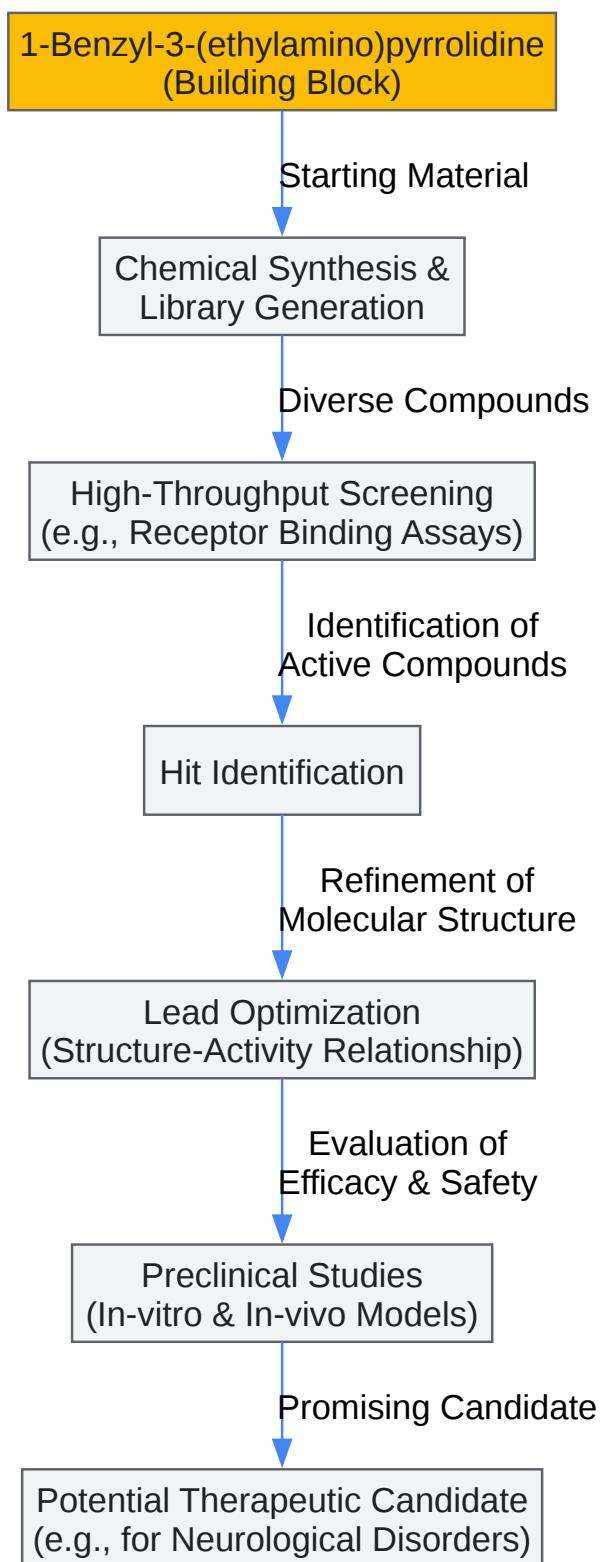


Figure 2: Role in Drug Discovery Workflow

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